molecular formula C14H13N3O B8337587 2-Methyl-3-phenyl-5-methoxy-3H-imidazo[4,5-b]pyridine

2-Methyl-3-phenyl-5-methoxy-3H-imidazo[4,5-b]pyridine

Cat. No. B8337587
M. Wt: 239.27 g/mol
InChI Key: USESKFDRCGECFR-UHFFFAOYSA-N
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Patent
US08188282B2

Procedure details

Method A applied to 2-chloro-6-methoxy-3-nitropyridine (94 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) afforded the title compound as pale yellow solid (112 mg, 94%). mp 114-116° C. 1H NMR (DMSO) δ 2.56 (s, 3H), 3.76 (s, 3H), 6.85 (d, J=8.6Hz, 1H), 7.53-7.68 (m, 5H), 8.12 (d, J=8.6Hz, 1H). 13C NMR δ 13.8, 53.4, 107.7, 122.9, 127.0, 128.0, 128.4, 129.2, 132.6, 144.1, 150.3, 161.1. HRMS (FAB): cal. for C14H14N3O [M+H+]: 240.1237; found: 240.1234.
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[C:13]1([NH:19][C:20](=O)[CH3:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH3:12][O:11][C:4]1[N:3]=[C:2]2[N:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:20]([CH3:21])=[N:8][C:7]2=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=N1)N(C(=N2)C)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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